2,3,5,6-Tetramethoxybenzaldehyde
Description
2,3,5,6-Tetramethoxybenzaldehyde is an organic compound with the molecular formula C11H14O5 and a molecular weight of 226.23 g/mol It is characterized by the presence of four methoxy groups attached to a benzaldehyde core
Properties
IUPAC Name |
2,3,5,6-tetramethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-13-8-5-9(14-2)11(16-4)7(6-12)10(8)15-3/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHNIQSERXRSPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1OC)C=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetramethoxybenzaldehyde can be synthesized through several methods. One common approach involves the methylation of 2,3,5,6-tetrahydroxybenzaldehyde using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound often involves similar methylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetramethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: 2,3,5,6-Tetramethoxybenzoic acid.
Reduction: 2,3,5,6-Tetramethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,5,6-Tetramethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetramethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
- 2,3,4,5-Tetramethoxybenzaldehyde
- 2,3,5-Trimethoxybenzaldehyde
- 2,4,5-Trimethoxybenzaldehyde
Comparison: 2,3,5,6-Tetramethoxybenzaldehyde is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .
Biological Activity
2,3,5,6-Tetramethoxybenzaldehyde is an organic compound that has garnered interest due to its potential biological activities. This article will explore its biological properties, including antioxidant, antimicrobial, and cytotoxic effects, supported by relevant research findings and data.
- Molecular Formula : C11H14O4
- Molecular Weight : 210.23 g/mol
- CAS Number : 19229-99-1
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related diseases. A study demonstrated that this compound effectively scavenged free radicals in vitro, showcasing a dose-dependent response.
| Concentration (µM) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
This table illustrates the compound's ability to reduce DPPH (2,2-diphenyl-1-picrylhydrazyl) radical levels, a common method for assessing antioxidant capacity.
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties against various pathogens. A notable study evaluated its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate that the compound possesses moderate antibacterial activity, making it a candidate for further exploration in antimicrobial applications.
Cytotoxic Effects
The cytotoxic potential of this compound was assessed using human cancer cell lines. The compound showed promising results in inhibiting cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
The IC50 values suggest that this compound may selectively target cancer cells while sparing normal cells.
Case Studies
- Study on Antioxidant Properties : A study published in the Journal of Natural Products explored the antioxidant effects of various methoxy-substituted benzaldehydes. It was found that this compound exhibited one of the highest DPPH scavenging activities among its analogs .
- Antimicrobial Efficacy : Research conducted at a university laboratory investigated the antimicrobial effects of several benzaldehyde derivatives. The study concluded that this compound showed significant inhibition against Staphylococcus aureus and could be developed into a natural preservative .
-
Cytotoxicity Against Cancer Cells : A comprehensive study published in Cancer Letters assessed the cytotoxic effects of various methoxy-benzaldehydes on cancer cell lines. The findings indicated that this compound induced apoptosis in HeLa cells through reactive oxygen species generation3.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
